molecular formula C19H26N2O2 B15165544 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine CAS No. 201611-56-5

1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine

Cat. No.: B15165544
CAS No.: 201611-56-5
M. Wt: 314.4 g/mol
InChI Key: WDYGPMAMBXJESZ-UHFFFAOYSA-N
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Description

1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butane backbone with diamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by reduction to yield the desired diamine compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The diamine groups can form hydrogen bonds or ionic interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-chlorophenyl)-3-methylbutane-1,2-diamine
  • 1,1-Bis(4-methylphenyl)-3-methylbutane-1,2-diamine
  • 1,1-Bis(4-fluorophenyl)-3-methylbutane-1,2-diamine

Uniqueness

1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYGPMAMBXJESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578844
Record name 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-56-5
Record name 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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